![molecular formula C13H9N3O3 B14388409 2-Diazonio-1-[3-(methoxycarbonyl)quinolin-2-yl]ethen-1-olate CAS No. 88234-91-7](/img/structure/B14388409.png)
2-Diazonio-1-[3-(methoxycarbonyl)quinolin-2-yl]ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-[3-(methoxycarbonyl)quinolin-2-yl]ethen-1-olate is a chemical compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The structure of this compound includes a quinoline ring, which is a heterocyclic aromatic organic compound, and a diazonium group, which is a functional group consisting of two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[3-(methoxycarbonyl)quinolin-2-yl]ethen-1-olate typically involves the diazotization of an amine precursor. The process generally includes the following steps:
Formation of the Amine Precursor: The starting material, 3-(methoxycarbonyl)quinolin-2-amine, is synthesized through a series of reactions involving the quinoline ring.
Diazotization: The amine precursor is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over temperature and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-[3-(methoxycarbonyl)quinolin-2-yl]ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base like sodium acetate.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed.
Major Products Formed
Substitution Reactions: Products include halogenated quinoline derivatives, hydroxylated quinoline derivatives, and cyanoquinoline derivatives.
Coupling Reactions: Azo compounds with vibrant colors, used as dyes and pigments.
Reduction Reactions: The corresponding amine, 3-(methoxycarbonyl)quinolin-2-amine.
Scientific Research Applications
2-Diazonio-1-[3-(methoxycarbonyl)quinolin-2-yl]ethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of azo dyes, which are widely used in textiles, printing, and cosmetics.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-[3-(methoxycarbonyl)quinolin-2-yl]ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological activities and its use in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate: Similar structure but with a pyridine ring instead of a quinoline ring.
2-Diazonio-1-[3-(methoxycarbonyl)benzoquinolin-2-yl]ethen-1-olate: Contains a benzoquinoline ring, offering different electronic properties.
Uniqueness
2-Diazonio-1-[3-(methoxycarbonyl)quinolin-2-yl]ethen-1-olate is unique due to its specific quinoline ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized azo compounds and in exploring novel biological activities.
Properties
CAS No. |
88234-91-7 |
|---|---|
Molecular Formula |
C13H9N3O3 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
methyl 2-(2-diazoacetyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H9N3O3/c1-19-13(18)9-6-8-4-2-3-5-10(8)16-12(9)11(17)7-15-14/h2-7H,1H3 |
InChI Key |
QOADCXILHPLKQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N=C1C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


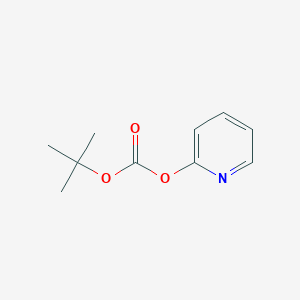
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14388341.png)
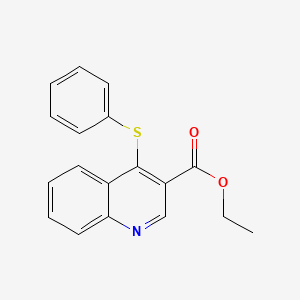
![4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate](/img/structure/B14388347.png)
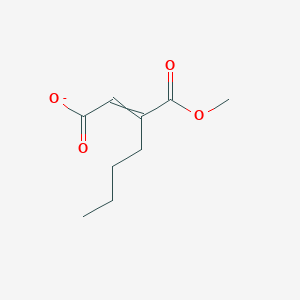
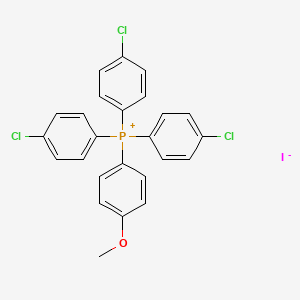
![Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate](/img/structure/B14388376.png)
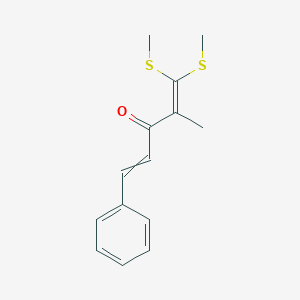
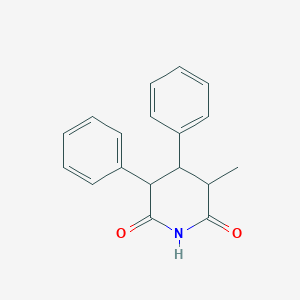
![1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388382.png)
![1,1'-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14388387.png)
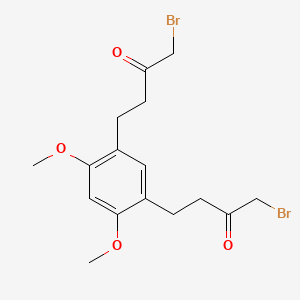
![Bicyclo[4.1.0]heptane, 3-ethenyl-](/img/structure/B14388397.png)
![[1-(Hexyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14388405.png)
